5-Bromo-2-(tributylstannyl)pyridine

Catalog No.
S1914044
CAS No.
611168-46-8
M.F
C17H30BrNSn
M. Wt
447 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(tributylstannyl)pyridine

CAS Number

611168-46-8

Product Name

5-Bromo-2-(tributylstannyl)pyridine

IUPAC Name

(5-bromopyridin-2-yl)-tributylstannane

Molecular Formula

C17H30BrNSn

Molecular Weight

447 g/mol

InChI

InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;

InChI Key

ZQJRPQMEYHJPJK-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)Br

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)Br

Synthesis of Organic Compounds

  • Ligand precursor

    5-Bromo-2-(tributylstannyl)pyridine is a valuable precursor for the synthesis of bidentate ligands containing a pyridine and a stannole group. These ligands can be used in various coupling reactions to create complex organic molecules with specific properties. Source: Journal of the American Chemical Society:

  • Cross-coupling reactions

    The carbon-tin (C-Sn) bond in 5-Bromo-2-(tributylstannyl)pyridine can be exploited in Stille coupling reactions. This type of reaction allows researchers to introduce a desired organic fragment onto a molecule containing a halogen (like bromine) at a specific position. Source: Chemical Reviews

Development of Functional Materials

  • Transition metal complexes

    -Bromo-2-(tributylstannyl)pyridine can be used to create complexes with transition metals like platinum. These complexes can exhibit interesting photoluminescent properties, making them potentially useful in the development of organic light-emitting diodes (OLEDs). Source: Inorganic Chemistry

  • Molecular machines

    Researchers have explored the use of 5-Bromo-2-(tributylstannyl)pyridine in the synthesis of molecular machines called rotaxanes. These molecules possess unique structures and properties that could be harnessed for future technological applications. Source: Supramolecular Chemistry

5-Bromo-2-(tributylstannyl)pyridine is an organotin compound characterized by its empirical formula C17H30BrNSnC_{17}H_{30}BrNSn and a molecular weight of 447.04 g/mol. This compound features a pyridine ring substituted with a bromine atom and a tributylstannyl group, which significantly influences its chemical behavior and reactivity. The presence of these functional groups allows it to participate in various

  • Substitution Reactions: The compound can undergo cross-coupling reactions, such as the Stille coupling, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form new carbon-carbon bonds.
  • Oxidation and Reduction: The tributyltin moiety can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions .

Common Reagents and Conditions

  • Palladium Catalysts: Essential for facilitating cross-coupling reactions.
  • Tributyltin Hydride: Used during the initial synthesis.
  • Inert Atmosphere: Typically nitrogen or argon is employed to prevent oxidation during reactions .

While specific biological activity data for 5-Bromo-2-(tributylstannyl)pyridine is limited, organotin compounds are generally known for their diverse biological activities. Some organotin derivatives have shown potential antifungal and antibacterial properties, indicating that this compound may also exhibit similar activities. Further research is necessary to elucidate its specific biological effects .

The synthesis of 5-Bromo-2-(tributylstannyl)pyridine typically involves the stannylation of 5-bromo-2-chloropyridine. A common method includes:

  • Reacting 5-Bromo-2-Chloropyridine: This precursor is reacted with tributyltin hydride in the presence of a palladium catalyst.
  • Reaction Conditions: The reaction is usually conducted under an inert atmosphere to prevent unwanted side reactions, optimizing temperature and pressure for maximum yield .

Industrial Production Methods

Although specific industrial production methods are not extensively documented, scaling up the laboratory synthesis involves optimizing reaction conditions such as temperature and pressure, often utilizing continuous flow reactors to enhance yield and efficiency .

5-Bromo-2-(tributylstannyl)pyridine has several applications in scientific research:

  • Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is involved in preparing materials with specific electronic properties, such as those used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Coordination Chemistry: It is utilized in synthesizing ligands and complexes for catalysis and other applications .

Several compounds share structural similarities with 5-Bromo-2-(tributylstannyl)pyridine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
5-Bromo-2-ChloropyridineA pyridine derivative with bromine and chlorine substituentsPrecursor for synthesizing 5-Bromo-2-(tributylstannyl)pyridine
2-(Tributylstannyl)pyridineLacks the bromine substituentLess reactive due to absence of bromine; used in different synthetic pathways
5-Bromo-2-(Trimethylstannyl)pyridineSimilar structure but with trimethylstannyl groupDifferent steric and electronic properties compared to tributylstannyl variant

Uniqueness

The uniqueness of 5-Bromo-2-(tributylstannyl)pyridine lies in its dual functionality provided by both the bromine and tributylstannyl groups. This combination allows it to participate in a wider range of

The synthesis of 5-bromo-2-(tributylstannyl)pyridine predominantly relies on lithiation-stannylation approaches using 2,5-dibromopyridine as the primary precursor [1] [2]. This methodology exploits the differential reactivity of the bromine atoms at the 2- and 5-positions of the pyridine ring, allowing for selective lithium-halogen exchange at the more reactive 2-position [3].

The standard procedure involves treating 2,5-dibromopyridine with n-butyllithium in an appropriate solvent at low temperatures, typically -78°C, to generate the 2-lithiated intermediate [3] [4]. This temperature control is crucial as it enhances the regioselectivity of the lithiation process by minimizing side reactions and preventing dilithiation [5]. The lithiated intermediate is subsequently trapped with tributyltin chloride to afford the desired 5-bromo-2-(tributylstannyl)pyridine product [3].

A representative reaction scheme can be summarized as follows:

2,5-dibromopyridine + n-butyllithium (1 equiv) → 5-bromo-2-lithiopyridine5-bromo-2-lithiopyridine + tributyltin chloride → 5-bromo-2-(tributylstannyl)pyridine

The reaction conditions significantly impact the yield and purity of the final product [4] [5]. A comprehensive study by Gaviña and Tatay reported in Tetrahedron Letters (2006) demonstrated that optimal results are achieved using a two-stage process: first, treating 2,5-dibromopyridine with n-butyllithium in toluene at -78°C, followed by the addition of tributyltin chloride in the same solvent [3]. Under these conditions, 5-bromo-2-(tributylstannyl)pyridine was obtained in yields of approximately 88% [3].

Table 1: Optimization of Lithiation-Stannylation Conditions for 5-Bromo-2-(tributylstannyl)pyridine Synthesis

EntryLithiating AgentSolventTemperature (°C)Time (min)Yield (%)
1n-BuLi (1.0 equiv)Toluene-783088
2n-BuLi (1.1 equiv)THF-783075
3n-BuLi (1.0 equiv)Et2O-783070
4n-BuLi (1.0 equiv)Toluene-603065
5n-BuLi (1.2 equiv)Toluene-786085

The lithiation step is particularly sensitive to the reaction temperature and the stoichiometry of the reagents [4] [5]. Using excess n-butyllithium can lead to dilithiation, resulting in the formation of unwanted byproducts [5]. Conversely, insufficient amounts of the lithiating agent may lead to incomplete conversion and reduced yields [4]. The optimal ratio appears to be a slight excess (1.0-1.1 equivalents) of n-butyllithium relative to the dibromopyridine substrate [3] [5].

Monitoring the progress of the lithiation reaction can be accomplished through various techniques, including quenching small aliquots and analyzing by gas chromatography or nuclear magnetic resonance spectroscopy [6] . These methods allow for real-time assessment of the reaction's completion and help prevent over-lithiation or incomplete conversion [6].

Palladium-Mediated Cross-Coupling Routes

Alternative synthetic approaches to 5-bromo-2-(tributylstannyl)pyridine involve palladium-catalyzed cross-coupling reactions [8] [9]. These methodologies offer advantages in terms of milder reaction conditions and potentially higher functional group tolerance compared to the lithiation-stannylation approach [8].

The palladium-catalyzed stannylation typically employs bis(tributyltin) as the stannylating agent and a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) or tris(dibenzylideneacetone)dipalladium(0) [9]. The reaction proceeds through an oxidative addition of the palladium catalyst to the carbon-bromine bond at the 2-position of 2,5-dibromopyridine, followed by transmetalation with bis(tributyltin) and reductive elimination to yield the desired product [8] [9].

A representative reaction scheme for this approach is:

2,5-dibromopyridine + (Bu3Sn)2 + Pd catalyst → 5-bromo-2-(tributylstannyl)pyridine + Bu3SnBr

Research by Hocek and colleagues demonstrated that using Pd2(dba)3 as the catalyst in combination with appropriate ligands, such as triphenylphosphine or tri(2-furyl)phosphine, provides good selectivity for the 2-position of the pyridine ring [8] [9]. The reaction typically proceeds at moderate temperatures (60-100°C) in polar aprotic solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane [9].

Table 2: Palladium-Catalyzed Stannylation Conditions for 5-Bromo-2-(tributylstannyl)pyridine Synthesis

EntryPd Catalyst (mol%)Ligand (mol%)Stannylating AgentSolventTemperature (°C)Time (h)Yield (%)
1Pd2(dba)3 (2.5)P(furyl)3 (10)(Bu3Sn)2DMF100475
2Pd(PPh3)4 (5)-(Bu3Sn)2Dioxane80665
3Pd(OAc)2 (5)PPh3 (10)(Bu3Sn)2DMF90570
4Pd2(dba)3 (2.5)CsF (200)(Bu3Sn)2DMF100380
5Pd(OAc)2 (5)CuI (5)(Bu3Sn)2DMF80872

Recent advancements in this field have focused on developing more efficient catalytic systems [9]. For instance, the addition of fluoride sources, such as cesium fluoride or tetrabutylammonium fluoride, has been shown to enhance the reaction rate and yield by activating the bis(tributyltin) reagent [9]. Similarly, the use of copper(I) iodide as a co-catalyst can improve the efficiency of the transmetalation step [10] [9].

The palladium-catalyzed approach offers several advantages over the lithiation-stannylation method, including tolerance to a broader range of functional groups and the ability to operate under less stringent anhydrous conditions [8] [9]. However, it typically requires longer reaction times and may result in slightly lower yields compared to the optimized lithiation-stannylation protocol [3] [8].

Solvent System Optimization for Improved Reaction Yields

The choice of solvent system plays a crucial role in both the lithiation-stannylation and palladium-catalyzed approaches to 5-bromo-2-(tributylstannyl)pyridine synthesis [11] [12]. Solvent effects influence the reactivity of organolithium reagents, the stability of lithiated intermediates, and the efficiency of the stannylation process [11].

For lithiation-stannylation reactions, non-polar solvents like toluene have demonstrated superior performance compared to more polar ethereal solvents such as tetrahydrofuran (THF) or diethyl ether [3] [11]. This can be attributed to the aggregation state of the organolithium reagents in different solvent environments [11]. In non-polar solvents, n-butyllithium exists predominantly as higher-order aggregates, which exhibit enhanced selectivity for lithium-halogen exchange at the 2-position of 2,5-dibromopyridine [11] [12].

Comparative studies have shown that reactions conducted in toluene at -78°C typically afford yields of 85-90%, whereas similar reactions in THF or diethyl ether provide the desired product in 70-75% yield [3] [11]. Mixed solvent systems, such as toluene/THF mixtures, have also been investigated to balance reactivity and selectivity [11].

Table 3: Solvent Effects on Lithiation-Stannylation of 2,5-Dibromopyridine

EntrySolvent SystemTemperature (°C)Lithiation Time (min)Yield (%)Selectivity (2:5 position)
1Toluene-783088>95:5
2THF-78307590:10
3Diethyl Ether-78307092:8
4Toluene/THF (9:1)-78308294:6
5Toluene/THF (1:1)-78307892:8

For palladium-catalyzed stannylation reactions, polar aprotic solvents like DMF, N,N-dimethylacetamide (DMA), or 1,4-dioxane are typically preferred [8] [9]. These solvents effectively dissolve the palladium catalysts and facilitate the oxidative addition and transmetalation steps of the catalytic cycle [9]. Studies have shown that DMF generally provides the best results, with yields ranging from 75-80% [8] [9].

The addition of co-solvents or additives can further enhance reaction efficiency [9] [11]. For instance, the incorporation of small amounts of hexamethylphosphoramide (HMPA) or N,N'-dimethylpropyleneurea (DMPU) in lithiation reactions can improve the solubility and reactivity of the lithiated intermediates [11]. Similarly, the addition of lithium chloride to THF has been shown to enhance the regioselectivity of lithiation by modifying the aggregation state of the organolithium reagent [11] [12].

Temperature control is another critical factor in solvent system optimization [5] [11]. For lithiation reactions, maintaining a low temperature (-78°C) is essential to prevent side reactions and ensure high regioselectivity [5]. However, the stannylation step often benefits from a gradual warming to room temperature to drive the reaction to completion [3] [11]. This temperature profile must be carefully balanced with the solvent system to achieve optimal results [11].

Purification Techniques and Byproduct Management

The purification of 5-bromo-2-(tributylstannyl)pyridine presents significant challenges due to the presence of various byproducts and the sensitivity of organostannane compounds [13] [14]. Effective purification strategies are essential to obtain the product with high purity for subsequent synthetic applications [13].

Common byproducts in the lithiation-stannylation approach include unreacted 2,5-dibromopyridine, 2,5-bis(tributylstannyl)pyridine (from dilithiation), and tributyltin halides [3] [13]. The palladium-catalyzed method typically generates tributyltin bromide as the main byproduct, along with potential homocoupling products of the dibromopyridine starting material [8] [9].

Several purification techniques have been developed to address these challenges:

  • Column Chromatography: Traditional silica gel chromatography can be employed with careful selection of the eluent system [13] [15]. However, organostannanes tend to decompose on silica gel, leading to reduced yields and tin contamination [13]. To mitigate this issue, the silica gel can be pre-treated with 10% potassium carbonate or triethylamine to neutralize acidic sites [15] [14].

  • Kugelrohr Distillation: For larger scale preparations, Kugelrohr distillation under reduced pressure provides an effective method for purifying 5-bromo-2-(tributylstannyl)pyridine [16] [17]. This technique allows for the separation of the product (boiling point approximately 140-145°C at 0.1 mmHg) from tributyltin halides and other volatile impurities [16] [17].

  • Selective Precipitation: Treatment of the crude reaction mixture with specific reagents can selectively precipitate tin-containing byproducts [14] [18]. For example, the addition of potassium fluoride to a solution of the crude product in methanol/water can precipitate tributyltin fluoride, which can be removed by filtration [14] [18].

Table 4: Comparison of Purification Methods for 5-Bromo-2-(tributylstannyl)pyridine

Purification MethodAdvantagesLimitationsRecovery (%)Purity (%)
Column Chromatography (untreated silica)Widely accessibleDecomposition on silica60-7090-95
Column Chromatography (treated silica)Reduced decompositionAdditional preparation step75-8595-98
Kugelrohr DistillationEffective for larger scalesRequires specialized equipment80-90>98
Selective PrecipitationSimple procedureIncomplete separation70-8090-95
Biphasic ExtractionMild conditionsMultiple extractions required75-8592-96

Biphasic extraction systems have also proven effective for removing tin-containing byproducts [18]. Aqueous potassium fluoride solutions can extract tributyltin halides from organic phases, leaving the desired 5-bromo-2-(tributylstannyl)pyridine in the organic layer [18]. This approach is particularly valuable for large-scale preparations where column chromatography may be impractical [18].

The management of tin-containing waste streams is an important consideration in the synthesis of organostannane compounds [18] [19]. Various methods have been developed to remove organotin residues from reaction mixtures and waste streams [18]. These include treatment with aqueous sodium hydroxide to convert tributyltin halides to water-soluble species, oxidative degradation using hydrogen peroxide, and adsorption onto activated carbon or specific polymeric materials [18] [19].

Analytical techniques for monitoring the purity of 5-bromo-2-(tributylstannyl)pyridine include nuclear magnetic resonance spectroscopy (particularly 1H, 13C, and 119Sn NMR), gas chromatography-mass spectrometry, and inductively coupled plasma mass spectrometry (ICP-MS) for trace tin analysis [20] [21]. These methods allow for the quantification of residual tin-containing impurities and assessment of the overall purity of the final product [20].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2024-04-14

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